6-Azacytidine is a pyrimidine analog of cytidine, where a nitrogen atom replaces the carbon atom at the 6-position of the pyrimidine ring. This structural modification imparts unique biological properties to 6-azacytidine, making it a subject of interest in pharmaceutical research, particularly for its potential applications in cancer treatment and viral infections.
Initially isolated from the bacterium Streptoverticillium ladakanus, 6-azacytidine can also be synthesized through various chemical methods. The compound is recognized for its role as an inhibitor of DNA methylation, which has implications in gene expression and cellular differentiation.
6-Azacytidine is classified as a nucleoside analog and is part of a broader category of compounds known as cytidine derivatives. Its structural similarity to natural nucleosides allows it to be incorporated into nucleic acids, thereby affecting nucleic acid metabolism and function.
The synthesis of 6-azacytidine involves several key steps, typically starting from 5-azacytosine. The most common synthetic routes include:
For example, one method employs the reaction of silylated azacytosine with 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose in acetonitrile, followed by deacetylation to produce 6-azacytidine with high yields .
The specific conditions for each reaction step can vary significantly based on the desired yield and purity of the final product. For instance, using Lewis acids as catalysts during glycosylation can enhance reaction rates and improve yields.
The molecular structure of 6-azacytidine consists of a pyrimidine ring with a nitrogen atom at the 6-position and a ribose sugar moiety attached at the 1-position. Its chemical formula is CHNO, and it has a molecular weight of approximately 226.19 g/mol.
6-Azacytidine participates in several important chemical reactions:
The mechanism by which 6-azacytidine inhibits methylation involves its incorporation into newly synthesized DNA strands, where it disrupts normal methylation patterns critical for gene regulation.
The primary mechanism through which 6-azacytidine exerts its effects is through incorporation into nucleic acids, leading to altered gene expression profiles. By inhibiting DNA methyltransferases, it prevents the methylation of cytosines in DNA, which is essential for regulating gene expression and maintaining genomic stability.
This hypomethylation can reactivate silenced genes associated with tumor suppression or differentiation pathways, making it a valuable compound in cancer therapy .
6-Azacytidine has several important scientific applications:
The compound's ability to modify epigenetic patterns makes it a critical agent in both therapeutic contexts and basic research settings focused on genetics and molecular biology.
6-Azacytidine (C₈H₁₂N₄O₅; molecular weight 244.20 g/mol) is a synthetic cytidine analogue where the carbon atom at position 6 of the heterocyclic ring is replaced by nitrogen, forming a 1,3,5-triazine-2(1H)-one base moiety. This substitution creates a highly polarized electron system, significantly altering its electronic properties compared to cytidine. The molecule features a β-D-ribofuranose sugar linked to the triazine base via an N-glycosidic bond at position 1, with absolute configuration 1S,2R,3R,4R [7] [10].
Quantum-chemical calculations (MNDO/H method) reveal that 6-azacytidine adopts multiple stable conformations (syn, anti, high anti, high syn) stabilized by an intricate network of intramolecular hydrogen bonds. Key interactions include:
This hydrogen-bonding network enhances structural rigidity and influences biological recognition. The presence of the N6 nitrogen enables additional H-bonding not possible in cytidine, expanding its conformational versatility [7].
Table 1: Key Molecular Properties of 6-Azacytidine
Property | Value/Description | Method of Analysis |
---|---|---|
Molecular Formula | C₈H₁₂N₄O₅ | Elemental Analysis |
Molecular Weight | 244.20 g/mol | Mass Spectrometry |
Glycosidic Bond Configuration | β-D-ribofuranose | X-ray Crystallography |
Tautomeric Form | Amino-oxo (predominant) | NMR Spectroscopy |
pKa (N4-amino group) | ~3.5 | Potentiometric Titration |
Aqueous Solubility | High (>50 mg/mL) | Kinetic Solubility Assay |
The synthesis of 6-azacytidine typically employs the silyl Hilbert-Johnson method, involving:
Notable derivatives with enhanced bioactivity include:
Table 2: Bioactive 6-Azacytidine Derivatives
Derivative | Modification Site | Key Biological Property | Reference |
---|---|---|---|
N4-Methyl-6-azacytidine | N4-position | Anti-adenoviral (SI >50) | [1] |
N,O-Tetraacetyl-6-azacytidine | Sugar hydroxyls | Enhanced cellular uptake | [1] |
4-Methylmercapto-1,2,4-triazin-3(2H)-one | Base ring | Precursor for N4-alkylation | [1] |
2'-Deoxy-6-azacytidine | Sugar moiety | DNA-targeted hypomethylation | [8] |
6-Azacytidine exhibits pH-dependent hydrolysis with maximum stability at pH 6.5 (t₁/₂ >24 hours at 25°C). Degradation follows pseudo-first-order kinetics under acidic or alkaline conditions:
Degradation kinetics:
pH | Temperature | k_obs (h⁻¹) | t₁/₂ (h) |
---|---|---|---|
1.0 | 50°C | 0.120 | 5.8 |
6.5 | 50°C | 0.005 | 138.6 |
10.0 | 50°C | 0.090 | 7.7 |
Lyophilized formulations significantly enhance stability, reducing hydrolysis by >95% compared to aqueous solutions [4].
Structural Comparison with Cytidine
The N6-for-C6 substitution in 6-azacytidine introduces three critical differences versus cytidine:
Functional Comparison with Decitabine (5-Aza-2′-deoxycytidine)
Property | 6-Azacytidine | Decitabine | Biological Consequence |
---|---|---|---|
Sugar Moiety | β-D-ribofuranose | 2′-deoxyribose | RNA vs. DNA incorporation |
Primary Target | Ribosomal RNA | Genomic DNA | Protein synthesis vs. epigenetic inhibition |
Mechanism 1 | Ribosome disassembly | DNMT1 trapping | Global translation suppression |
Mechanism 2 | tRNA dysfunction | DNA hypomethylation | Aberrant protein folding |
hmdC Induction | None | Significant increase | Limited vs. strong epigenetic effects |
Cell Death Pathway | Caspase-independent necrosis | Caspase-dependent apoptosis | Differential toxicity profiles |
6-Azacytidine incorporates predominantly into RNA (95% vs. 5% into DNA), disrupting ribosomal assembly and tRNA function. In contrast, decitabine incorporates exclusively into DNA, depleting DNA methyltransferases (DNMTs). This fundamental difference explains 6-azacytidine’s weaker hypomethylating activity but potent translational inhibition [2] [6] [9]. In acute myeloid leukemia models, decitabine elevates hydroxymethylcytosine (hmdC) 3.7-fold, while 6-azacytidine shows no effect, correlating with decitabine’s superior apoptosis induction [2].
Compound Names Cited in Article:
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